2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide
Description
This compound is a structurally complex indenyl acetamide derivative characterized by a fluoro-substituted indenyl core, a 4-(methylsulfinyl)benzylidene moiety, and a 3-methoxypropyl acetamide side chain. The (1E)-configuration indicates the trans arrangement of substituents around the benzylidene double bond.
Properties
Molecular Formula |
C24H26FNO3S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C24H26FNO3S/c1-16-21(13-17-5-8-19(9-6-17)30(3)28)20-10-7-18(25)14-23(20)22(16)15-24(27)26-11-4-12-29-2/h5-10,13-14H,4,11-12,15H2,1-3H3,(H,26,27)/b21-13+ |
InChI Key |
LNMCXKHWVCSUJG-FYJGNVAPSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCCCOC |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide typically involves multiple steps, including the formation of the indene core, the introduction of the fluorine atom, and the attachment of the benzylidene and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The benzylidene moiety can be reduced to a benzyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group would yield a sulfone derivative, while reduction of the benzylidene moiety would produce a benzyl-substituted compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide is not well-documented. its molecular structure suggests it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a core indenyl acetamide framework with other derivatives reported in the literature. Key comparisons include:
Key Observations :
- Sulfinyl vs. Thioether Groups: The methylsulfinyl group in the target compound likely improves water solubility and oxidative stability compared to the methylthio (-S-CH₃) group in compound 21l .
- Side-Chain Modifications : The 3-methoxypropyl chain may confer better metabolic stability than bulkier aryl sulfonamide groups (e.g., in 21l), as alkyl ethers are less prone to Phase I oxidation .
- Fluoro Substituent : The 5-fluoro group, common in both the target compound and 21l, is a hallmark of COX inhibitors, where it enhances binding affinity and metabolic resistance .
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